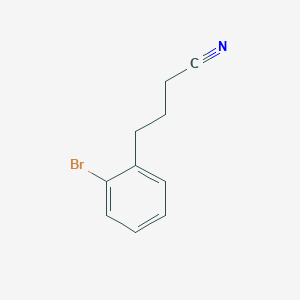

4-(2-Bromophenyl)butanenitrile

説明

Structure

3D Structure

特性

IUPAC Name |

4-(2-bromophenyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZQJVZMZMHOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Bromophenyl Butanenitrile and Analogues

Retrosynthetic Analysis of the Target Structure

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down the target molecule into progressively simpler precursors by cleaving bonds, an operation known as a disconnection. lkouniv.ac.inias.ac.in Each disconnection must correspond to the reverse of a known and reliable chemical reaction. For 4-(2-Bromophenyl)butanenitrile, the analysis focuses on the principal functional groups and the carbon skeleton.

A primary disconnection strategy involves the nitrile functional group. Cleavage of the C-CN bond suggests a nucleophilic substitution pathway. This disconnection generates a 4-(2-bromophenyl)butyl carbocation synthon and a cyanide anion synthon.

Synthon 1: 2-Br-C₆H₄-(CH₂)₄⁺ (an electrophilic fragment)

Synthon 2: ⁻CN (a nucleophilic fragment)

The corresponding synthetic equivalents (the actual reagents used in the laboratory) would be a 4-(2-bromophenyl)butyl halide (e.g., 1-bromo-4-(2-bromophenyl)butane) and an alkali metal cyanide such as potassium cyanide (KCN) or sodium cyanide (NaCN). thieme-connect.de The forward reaction is a classic SN2 substitution. libretexts.org

Alternatively, a Functional Group Interconversion (FGI) approach can be considered. lkouniv.ac.inamazonaws.com The nitrile group can be retrosynthetically converted to a primary amide (2-Br-C₆H₄-(CH₂)₃-CONH₂). This precursor can then be synthesized and subsequently dehydrated to yield the target nitrile. chemistrysteps.com This strategy is particularly useful if the corresponding amide is more accessible or if direct cyanation proves problematic.

Another key disconnection targets the carbon-bromine bond on the aromatic ring. amazonaws.com This approach considers the introduction of the bromine atom onto a pre-existing phenylbutanenitrile scaffold. This disconnection leads to an electrophilic bromine synthon ('Br⁺') and a nucleophilic 4-phenylbutanenitrile synthon.

Synthon 1: Br⁺ (an electrophilic bromine species)

Synthon 2: C₆H₅-(CH₂)₃-CN (as an aromatic nucleophile)

The synthetic equivalent for the electrophilic bromine is typically molecular bromine (Br₂) used in conjunction with a Lewis acid catalyst (e.g., FeBr₃) or under conditions suitable for electrophilic aromatic substitution. The precursor molecule would be 4-phenylbutanenitrile. chemspider.comnih.gov The viability of this forward reaction depends on the directing effects of the alkylnitrile substituent and the potential for side reactions.

Constructing the four-carbon chain offers several retrosynthetic possibilities by disconnecting C-C bonds. illinois.edu A logical point for disconnection is the bond between the aromatic ring and the butane (B89635) chain (Ar-CH₂ bond).

This disconnection yields a (2-bromophenyl) synthon and a 4-cyanobutyl synthon. Depending on the polarity assigned, this can lead to several reaction types:

Strategy A: A nucleophilic 2-bromophenyl anion synthon (e.g., 2-bromophenylmagnesium bromide, a Grignard reagent) and an electrophilic 4-halobutanenitrile.

Strategy B: An electrophilic 2-bromophenyl synthon (e.g., 2-bromobenzene itself in a Friedel-Crafts type reaction) and a nucleophilic cyanobutyl synthon.

A further disconnection can be made within the butane chain itself. For instance, breaking the C2-C3 bond of the butane linker could lead to precursors like a 2-(2-bromophenyl)ethyl halide and the anion of acetonitrile, which can be combined in an alkylation reaction.

Classical Synthesis Routes to Nitrile Functionalities

One of the most fundamental and widely used methods for synthesizing nitriles is the nucleophilic substitution of an alkyl halide with a cyanide ion. thieme-connect.delibretexts.org This reaction is particularly effective for primary and secondary alkyl halides and serves to extend the carbon chain by one carbon atom. thieme-connect.de The reaction is typically carried out by heating the alkyl halide under reflux with sodium or potassium cyanide in an ethanolic or aqueous-ethanolic solution. chemguide.co.uk The use of a polar aprotic solvent like DMSO can also facilitate the reaction.

The reaction generally proceeds via an SN2 mechanism, involving a backside attack by the cyanide nucleophile on the carbon atom bearing the halogen. libretexts.orgchemistrysteps.com For tertiary halides, elimination reactions become a significant competing pathway. thieme-connect.de

| Alkyl Halide Type | Cyanide Reagent | Typical Solvent | Conditions | Primary Mechanism |

|---|---|---|---|---|

| Primary (e.g., R-CH₂-Br) | NaCN or KCN | Ethanol, DMSO, Acetone | Heating under reflux | SN2 |

| Secondary (e.g., R₂-CH-Br) | NaCN or KCN | Ethanol, Polar aprotic solvents | Heating | SN2 (competing E2) |

| Tertiary (e.g., R₃-C-Br) | NaCN or KCN | Polar protic solvents | Heating | SN1 / E1 (Elimination often dominates) |

The dehydration of primary amides is another robust method for the preparation of nitriles. libretexts.org This transformation involves the removal of a molecule of water from the primary amide functional group (-CONH₂). A wide array of dehydrating agents can be employed, ranging from harsh, classical reagents to milder, more modern systems. chemistrysteps.comnih.gov

Historically, strong dehydrating agents such as phosphorus(V) oxide (P₄O₁₀), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) have been used, often requiring elevated temperatures. chemistrysteps.comlibretexts.org More contemporary methods utilize reagents that operate under milder conditions, offering better compatibility with sensitive functional groups. acs.org Examples include trifluoroacetic anhydride, cyanuric chloride, and palladium(II) chloride in aqueous acetonitrile. acs.org The Appel-type dehydration using oxalyl chloride and catalytic triphenylphosphine oxide is notable for its rapid reaction times and mild conditions. organic-chemistry.org

| Dehydrating Agent | Abbreviation / Formula | Typical Conditions | Notes |

|---|---|---|---|

| Phosphorus(V) Oxide | P₄O₁₀ | Solid mixture, heating | Classical, strong dehydrating agent. libretexts.org |

| Thionyl Chloride | SOCl₂ | Reflux in an inert solvent | Common and effective reagent. chemistrysteps.comacs.org |

| Phosphorus Oxychloride | POCl₃ | Often with a base (e.g., pyridine), heating | Widely used in various syntheses. chemistrysteps.com |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | With a base (e.g., pyridine or Et₃N), mild temp. | Milder conditions compared to P₄O₁₀ or SOCl₂. acs.org |

| Oxalyl Chloride / Et₃N / cat. Ph₃PO | (COCl)₂ | Room temperature, short reaction time | Catalytic Appel-type reaction, very mild and fast. organic-chemistry.org |

| Palladium(II) Chloride | PdCl₂ | Aqueous acetonitrile, room temperature | A mild, metal-catalyzed method. acs.org |

| Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | With a base (e.g., DIPEA) | A modern peptide coupling reagent also effective for this transformation. organic-chemistry.org |

Addition Reactions of Hydrogen Cyanide to Carbonyl Compounds

A well-established method for the synthesis of nitriles involves the nucleophilic addition of hydrogen cyanide to aldehydes and ketones, forming cyanohydrins (α-hydroxynitriles). These intermediates can then be dehydrated to yield the corresponding α,β-unsaturated nitriles or, if the hydroxyl group is further manipulated, saturated nitriles.

In the context of synthesizing this compound, a plausible precursor would be 3-(2-bromophenyl)propanal. The synthesis of this aldehyde can be achieved through various established organic transformations. The reaction of 3-(2-bromophenyl)propanal with a cyanide source, such as potassium cyanide (KCN) in the presence of a weak acid, would yield 4-(2-bromophenyl)-4-hydroxybutanenitrile. Subsequent dehydration of this cyanohydrin intermediate would lead to the formation of an unsaturated nitrile, which could then be reduced to the target saturated nitrile, this compound.

The general mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to form the cyanohydrin.

Table 1: Hypothetical Synthesis of this compound via Cyanohydrin Formation

| Step | Reactant | Reagents | Product | Notes |

| 1 | 3-(2-Bromophenyl)propanal | KCN, H₂O, weak acid | 4-(2-Bromophenyl)-4-hydroxybutanenitrile | Formation of the cyanohydrin intermediate. |

| 2 | 4-(2-Bromophenyl)-4-hydroxybutanenitrile | Dehydrating agent (e.g., POCl₃, SOCl₂) | 4-(2-Bromophenyl)but-3-enenitrile | Dehydration to an unsaturated nitrile. |

| 3 | 4-(2-Bromophenyl)but-3-enenitrile | Reducing agent (e.g., H₂, Pd/C) | This compound | Reduction to the final saturated nitrile. |

Direct Conversion from Carboxylic Acids and Derivatives

Another classical approach to nitrile synthesis is the direct conversion of carboxylic acids or their derivatives, such as amides. This method avoids the handling of highly toxic hydrogen cyanide. For the synthesis of this compound, the corresponding carboxylic acid, 4-(2-bromophenyl)butanoic acid, would serve as the starting material.

The conversion of a carboxylic acid to a nitrile typically proceeds through the corresponding primary amide. The carboxylic acid is first converted to an acid chloride or activated with a coupling agent, followed by reaction with ammonia to form the primary amide. Subsequent dehydration of the amide using a variety of reagents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃), yields the desired nitrile.

A synthesis of the related 4-(4-bromophenyl)butanoic acid has been reported, which involves the Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid using zinc amalgam and hydrochloric acid. chemicalbook.com A similar strategy could be employed to synthesize the required 4-(2-bromophenyl)butanoic acid.

Table 2: Synthesis of 4-(4-Bromophenyl)butanoic Acid

| Reactant | Reagents | Product | Yield | Reference |

| 3-(4-Bromobenzoyl)propionic acid | Zinc powder, Mercuric chloride, Hydrochloric acid, Toluene, Water | 4-(4-Bromophenyl)butanoic acid | 91.4% | chemicalbook.com |

Once the carboxylic acid is obtained, its conversion to the nitrile can be performed.

Table 3: General Protocol for Direct Conversion of Carboxylic Acids to Nitriles

| Starting Material | Reagents | Intermediate | Dehydrating Agent | Final Product |

| 4-(2-Bromophenyl)butanoic acid | 1. SOCl₂ or (COCl)₂2. NH₃ | 4-(2-Bromophenyl)butanamide | P₂O₅, POCl₃, or SOCl₂ | This compound |

Transition Metal-Catalyzed Approaches to the Butanenitrile Framework

Modern synthetic chemistry offers powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds through transition metal catalysis. These methods provide efficient and often milder routes to complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Nitriles

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds and are widely used in the synthesis of aryl compounds.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction could be strategically employed to synthesize this compound. One possible approach would involve the coupling of a boronic acid or ester derivative of butanenitrile with a dihaloarene, such as 1-bromo-2-iodobenzene. The higher reactivity of the carbon-iodine bond would allow for selective coupling at that position.

Alternatively, a pre-formed (2-bromophenyl)boronic acid could be coupled with a 4-halobutanenitrile. The success of this approach would depend on the relative reactivity of the C-Br bond on the aryl ring versus the C-X bond on the alkyl chain.

Table 4: Illustrative Suzuki-Miyaura Coupling Strategy

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product |

| 1-Bromo-2-iodobenzene | 4-(Pinacolatoborane)butanenitrile | Pd(PPh₃)₄ | K₂CO₃ | This compound |

| 4-Bromobutanenitrile | (2-Bromophenyl)boronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | This compound |

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are valuable for the synthesis of aryl nitriles. The Negishi coupling, which utilizes organozinc reagents, is particularly effective for the formation of C(sp²)-C(sp³) bonds. A relevant strategy for synthesizing this compound could involve the coupling of a (2-bromophenyl)zinc halide with a 4-halobutanenitrile.

A notable example of a Negishi coupling relevant to this framework is the reaction of secondary alkylzinc halides with aryl bromides. For instance, the coupling of isopropylzinc bromide with 2-bromobenzonitrile has been achieved in high yield using a palladium catalyst with a specialized biarylphosphine ligand (CPhos). nih.gov This demonstrates the potential for coupling alkyl chains to aryl systems bearing a bromine atom.

Table 5: Negishi Coupling of a Secondary Alkylzinc Halide with 2-Bromobenzonitrile

| Aryl Bromide | Alkylzinc Halide | Catalyst | Ligand | Yield | Reference |

| 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ | CPhos | 98% | nih.gov |

Another powerful technique is the direct palladium-catalyzed cyanation of aryl halides. This approach would involve a precursor such as 1-bromo-2-(4-halobutyl)benzene, which upon reaction with a cyanide source like zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, would yield this compound. Palladium-catalyzed cyanation has been shown to be effective for a wide range of (hetero)aryl chlorides and bromides, even at low catalyst loadings and mild temperatures. nih.gov

Copper-Catalyzed Cyanoalkylation Reactions

Copper-catalyzed reactions provide an alternative and often more economical approach to the synthesis of nitriles. Copper-catalyzed cyanoalkylation reactions can be used to introduce a cyanoalkyl group onto a target molecule.

For the synthesis of this compound, a copper-catalyzed reaction could potentially involve the coupling of a 2-bromophenyl derivative with a four-carbon nitrile-containing species. For example, the reaction of a 2-bromophenyl Grignard or organocuprate reagent with a 4-halobutanenitrile could be a viable route.

Furthermore, copper catalysis is effective in the domino halogen exchange-cyanation of aryl bromides. In this process, an aryl bromide is converted in situ to the more reactive aryl iodide, which then undergoes copper-catalyzed cyanation. This method avoids the need for stoichiometric amounts of copper(I) cyanide and often proceeds under milder conditions than traditional Rosenmund-von Braun reactions. nih.gov

Modern and Sustainable Synthetic Innovations

The inherent toxicity of traditional cyanide reagents, such as HCN, NaCN, and KCN, has driven the development of safer alternatives for nitrile synthesis. researchgate.net A variety of non-toxic or less-toxic cyanide sources have been explored, enabling safer laboratory and industrial processes. semanticscholar.org

These alternative cyanide surrogates include:

Metal Ferrocyanides: Potassium hexacyanoferrate(II) (K4[Fe(CN)6]) has been employed as a non-toxic cyanide source in reactions like the Strecker synthesis. researchgate.netsemanticscholar.org

Organic Cyanides: Reagents such as azobisisobutyronitrile (AIBN) and tosylmethyl isocyanide (TosMIC) can serve as cyanide sources under specific reaction conditions. researchgate.netsemanticscholar.org

Thiocyanates: Potassium thiocyanate has been used as a source of cyanide for the oxidative α-cyanation of tertiary amines. semanticscholar.org

Solvents as CN donors: Acetonitrile has been used as both the solvent and the cyanide source in palladium-catalyzed C3-cyanation of indoles. semanticscholar.org

Transnitrilation represents another strategy that avoids free cyanide. In this approach, a nitrile group is transferred from a donor molecule, such as 2-methyl-2-phenylpropanenitrile, to an acceptor molecule. semanticscholar.org This method is particularly useful for synthesizing nitrile-bearing quaternary centers. semanticscholar.org

Oxidative methods provide a direct route to nitriles from more readily available functional groups like amines, alcohols, and aldehydes. organic-chemistry.orgresearchgate.net These reactions often utilize environmentally benign oxidants such as molecular oxygen or air. researchgate.net

Recent advances have focused on the selective C(sp³)–H bond functionalization of simple nitriles under oxidative conditions. acs.org This approach proceeds through α-cyano sp³-hybridized carbon-centered radical intermediates, which can then participate in a variety of coupling reactions to form more complex molecules. acs.org

Key oxidative strategies include:

Oxidative Dehydrogenation of Amines: Primary amines can be converted directly to nitriles using catalysts based on copper, ruthenium, or other transition metals, often with air or O2 as the terminal oxidant. researchgate.net

Oxidation of Alcohols and Aldehydes: In the presence of a nitrogen source like aqueous ammonia, primary alcohols and aldehydes can be oxidized to nitriles. organic-chemistry.org Catalytic systems often employ copper or iron, sometimes in conjunction with co-catalysts like TEMPO. nih.govorganic-chemistry.org

Deoxynitrogenation of Carboxylic Acids: An iron-catalyzed method allows for the conversion of carboxylic acids to nitriles using an electron-deficient N-cyano-N-aryl-arylsulfonamide reagent. organic-chemistry.org

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.gov These benefits are particularly relevant for nitrile synthesis, which can involve hazardous reagents or exothermic reactions.

Several flow-based methodologies for nitrile synthesis have been developed:

Cyanide-Free Synthesis: A continuous flow process using TosMIC as a cyanide-free precursor allows for the rapid conversion of ketones into nitriles via the van Leusen reaction, with residence times as short as 1.5 minutes.

From Carboxylic Acids: A catalyst-free, high-temperature (350 °C) and high-pressure (65 bar) flow protocol enables the direct conversion of carboxylic acids to nitriles using acetonitrile as both the solvent and the nitrogen source. acs.org

Oxidative Dehydrogenation: The oxidative dehydrogenation of amines to nitriles using solid RuO₂/Al₂O₃ catalysts and air as the oxidant has been successfully implemented in a continuous flow setup. dtu.dk

Integrated Multi-Step Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate purification. This has been applied to the synthesis of complex molecules like the anticancer drug imatinib, where a nitrile hydration was the initial step in a three-step sequence. nih.gov The serendipitous discovery of a rapid conversion of α,β-unsaturated aldehydes into nitriles occurred during studies of flow-based aziridination reactions, highlighting the potential of flow chemistry for reaction discovery.

The principles of green chemistry are increasingly guiding the development of new synthetic methods for nitriles. The goal is to create processes that are more efficient, produce less waste, use less hazardous materials, and are more energy-efficient. mdpi.com

Key green chemistry approaches in nitrile synthesis include:

Biocatalysis: Enzymes, particularly aldoxime dehydratases, offer a cyanide-free route to nitriles from aldoximes under mild, aqueous conditions. mdpi.comnih.gov This biocatalytic technology is versatile, accepting a broad range of substrates, and has the potential to bridge the gap between fine chemical production and bulk chemical manufacturing. nih.gov

Use of Renewable Feedstocks: Efforts are being made to link nitrile synthesis to biorefineries by using biogenic raw materials as starting points. mdpi.com For example, multi-step processes starting from alkenes derived from renewable sources can be combined with biocatalysis to produce nitriles. mdpi.com

Electrosynthesis: The electrochemical synthesis of nitriles from primary alcohols and ammonia using simple nickel catalysts offers a green alternative that operates under benign conditions in aqueous electrolytes. This method avoids the use of chemical oxidants and proceeds through a dehydrogenation–imination–dehydrogenation sequence.

Atom Economy: Reactions like the catalytic conversion of primary amides to nitriles via dehydration or the synthesis from aldehydes and hydroxylamine followed by enzymatic dehydration are designed for high atom economy, minimizing waste. nih.gov

Chemical Reactivity and Transformations of 4 2 Bromophenyl Butanenitrile

Reactions at the Bromophenyl Moiety

The carbon-bromine bond on the aromatic ring is the principal site for modifying the core structure of the molecule. Its reactivity is dominated by palladium-catalyzed processes, although other transformations are theoretically possible.

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. wikipedia.org For an SNAr reaction to proceed efficiently via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. byjus.comlibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. wikipedia.orgchemistrysteps.com

The structure of 4-(2-Bromophenyl)butanenitrile lacks any strong electron-withdrawing groups on the phenyl ring. The butane-nitrile substituent is an alkyl chain, which is weakly electron-donating and does not provide the necessary stabilization for the SNAr intermediate. Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. byjus.com Reactions with common nucleophiles like hydroxides, alkoxides, or amines would require harsh conditions and are unlikely to proceed to a significant extent.

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur with exceptionally strong bases like sodium amide (NaNH₂) but does not require electron-withdrawing groups. chemistrysteps.com This pathway is less common and its application to this specific substrate is not widely documented.

The aryl bromide functionality makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org In this transformation, this compound would react with an alkene in the presence of a palladium catalyst and a base to yield a new C-C bond at the site of the bromine atom. synarchive.com

| Coupling Partner | Catalyst System (Example) | Base (Example) | Product |

| Styrene | Pd(OAc)₂, PPh₃ | Et₃N | 4-(2-vinylphenyl)butanenitrile |

| Ethyl acrylate | Pd(OAc)₂, P(o-tolyl)₃ | K₂CO₃ | Ethyl (E)-3-(2-(3-cyanopropyl)phenyl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | 4-(2-(oct-1-en-1-yl)phenyl)butanenitrile |

Sonogashira Reaction: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly reliable method for forming aryl-alkyne bonds. youtube.com The reaction with this compound would produce a 2-alkynylphenyl substituted butanenitrile. nih.gov

| Coupling Partner | Catalyst System (Example) | Base (Example) | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 4-(2-(phenylethynyl)phenyl)butanenitrile |

| 1-Heptyne | Pd(PPh₃)₄, CuI | Piperidine | 4-(2-(hept-1-yn-1-yl)phenyl)butanenitrile |

| Trimethylsilylacetylene | Pd(OAc)₂, XPhos, CuI | Cs₂CO₃ | 4-(2-((trimethylsilyl)ethynyl)phenyl)butanenitrile |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction can couple this compound with a wide range of primary and secondary amines, amides, or carbamates. acsgcipr.orglibretexts.org

| Coupling Partner | Catalyst System (Example) | Base (Example) | Product |

| Aniline | Pd₂(dba)₃, BINAP | NaOt-Bu | 4-(2-(phenylamino)phenyl)butanenitrile |

| Morpholine | Pd(OAc)₂, RuPhos | K₃PO₄ | 4-(2-(morpholino)phenyl)butanenitrile |

| Benzophenone imine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | 4-(2-aminophenyl)butanenitrile (after hydrolysis) |

Beyond cross-coupling, the bromo group can be transformed into other functional groups. A primary example of such an interconversion is its replacement with an amino group. As outlined in the Buchwald-Hartwig amination section, reacting this compound with an ammonia equivalent (like benzophenone imine followed by hydrolysis, or using newer generation catalysts that allow for direct coupling with ammonia) yields 4-(2-aminophenyl)butanenitrile. acsgcipr.org This transformation is significant as it introduces a key nucleophilic and directing group, opening up further synthetic possibilities, such as the construction of heterocyclic systems. acs.orgnih.gov

Reactions at the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important organic moieties, primarily through hydrolysis and reduction reactions.

The hydrolysis of the nitrile group in this compound can yield either a carboxylic acid or an amide, depending on the reaction conditions. chemguide.co.uk

Hydrolysis to Carboxylic Acid: Complete hydrolysis to a carboxylic acid is typically achieved by heating the nitrile under reflux with a strong aqueous acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH). chemguide.co.uk Under acidic conditions, the reaction yields 4-(2-bromophenyl)butanoic acid and an ammonium salt. Under basic conditions, it initially forms the carboxylate salt (e.g., sodium 4-(2-bromophenyl)butanoate), which upon subsequent acidification, provides the free carboxylic acid.

| Conditions | Intermediate Product | Final Product (after workup) |

| H₂SO₄ (aq), heat | 4-(2-Bromophenyl)butanamide | 4-(2-Bromophenyl)butanoic Acid |

| 1. NaOH (aq), heat2. H₃O⁺ | Sodium 4-(2-bromophenyl)butanoate | 4-(2-Bromophenyl)butanoic Acid |

Partial Hydrolysis to Amide: The hydrolysis can be stopped at the amide stage under milder conditions. This is often achieved using basic hydrogen peroxide or by carefully controlled acid- or base-catalyzed hydration where the reaction is not driven to completion. This selective transformation yields 4-(2-bromophenyl)butanamide.

| Conditions | Product |

| H₂O₂, NaOH, heat | 4-(2-Bromophenyl)butanamide |

| H₂SO₄ (conc.), gentle warming | 4-(2-Bromophenyl)butanamide |

The nitrile group is readily reduced to a primary amine (-CH₂NH₂) by treatment with strong reducing agents. libretexts.org The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. allen.inchemistrysteps.comdoubtnut.com This reaction converts this compound into 4-(2-bromophenyl)butan-1-amine.

Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel, is another effective method for reducing nitriles to primary amines. libretexts.org

| Reagent(s) | Solvent (Example) | Product |

| 1. LiAlH₄2. H₂O | Diethyl ether / THF | 4-(2-Bromophenyl)butan-1-amine |

| H₂, Raney Nickel | Ethanol / Methanol | 4-(2-Bromophenyl)butan-1-amine |

Nucleophilic Additions to the Nitrile Carbon

The carbon-nitrogen triple bond of the nitrile group in this compound is electrophilic in nature, making it susceptible to attack by nucleophiles. This reactivity is foundational to converting the nitrile into other valuable functional groups. The outcome of these reactions is largely dependent on the nature of the nucleophile and the reaction conditions employed.

Strong, anionic nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add directly to the nitrile carbon. This addition results in the formation of an intermediate imine salt. Subsequent acidic workup hydrolyzes the imine to yield a ketone. For instance, the reaction of this compound with a Grignard reagent would be expected to produce a ketone where the alkyl or aryl group from the Grignard reagent is attached to the former nitrile carbon.

Weaker, neutral nucleophiles, such as water or alcohols, generally require acid catalysis to react with the nitrile group. Protonation of the nitrile nitrogen by an acid enhances the electrophilicity of the carbon atom, facilitating the attack by the weak nucleophile. The complete hydrolysis of the nitrile group under acidic or basic conditions is a common transformation that yields a carboxylic acid, specifically 4-(2-Bromophenyl)butanoic acid. Partial hydrolysis can lead to the formation of the corresponding amide. Similarly, in the presence of an alcohol and a strong acid catalyst, the Pinner reaction can occur, leading to the formation of an imidate, which can be further hydrolyzed to an ester.

| Nucleophile | Reagent Example | Expected Product after Workup | Reaction Type |

| Carbon Nucleophile | Ethylmagnesium bromide (EtMgBr) | 1-(2-Bromophenyl)pentan-4-one | Grignard Reaction |

| Oxygen Nucleophile (Hydrolysis) | H₂O, H⁺ or OH⁻ | 4-(2-Bromophenyl)butanoic acid | Hydrolysis |

| Oxygen Nucleophile (Alcoholysis) | Ethanol (EtOH), HCl | Ethyl 4-(2-bromophenyl)butanoate | Pinner Reaction/Hydrolysis |

Transformations of the Butane (B89635) Chain

The aliphatic butane chain of this compound offers opportunities for modification, primarily through reactions involving the carbon atom adjacent to the nitrile group (the α-carbon).

Alkylation and Acylation Reactions

The α-hydrogens on the carbon atom adjacent to the nitrile group are weakly acidic due to the electron-withdrawing nature of the cyano group. Treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), can deprotonate this position to generate a resonance-stabilized carbanion, known as a nitrile anion. This nucleophilic anion can then react with various electrophiles in alkylation and acylation reactions.

Alkylation: The reaction of the nitrile anion with an alkyl halide (e.g., methyl iodide, benzyl bromide) results in the formation of a new carbon-carbon bond at the α-position, effectively substituting one of the α-hydrogens with an alkyl group. This reaction is a powerful tool for elaborating the butane chain.

Acylation: Similarly, the nitrile anion can react with acylating agents, such as acid chlorides or anhydrides. This reaction introduces an acyl group at the α-position, leading to the formation of a β-ketonitrile. These products are versatile intermediates for further synthetic transformations.

| Reaction Type | Base | Electrophile Example | Product Structure |

| Alkylation | Lithium diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 2-Methyl-4-(2-bromophenyl)butanenitrile |

| Acylation | Sodium Hydride (NaH) | Acetyl Chloride (CH₃COCl) | 2-Acetyl-4-(2-bromophenyl)butanenitrile |

Stereoselective Modifications

Achieving stereocontrol in the modification of the butane chain, particularly during alkylation reactions at the α-carbon, is a significant objective in asymmetric synthesis. While specific examples for this compound are not extensively documented, established methodologies for the stereoselective alkylation of related carbonyl compounds can be conceptually applied.

One common strategy involves the use of a chiral auxiliary. By temporarily attaching a chiral molecule to the substrate, it is possible to direct the approach of the incoming electrophile to one face of the molecule, leading to the preferential formation of one stereoisomer. After the alkylation step, the chiral auxiliary can be removed, yielding an enantiomerically enriched product.

Alternatively, chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, can be employed to create a chiral environment around the substrate. This approach can induce stereoselectivity in the reaction without the need to covalently modify the starting material. For instance, the alkylation of the nitrile anion could potentially be rendered stereoselective by using a chiral ligand in conjunction with a metal-based strong base.

Chain Elongation and Shortening Strategies

The length of the butane chain in this compound can be modified through various synthetic strategies.

Chain Elongation: Beyond the α-alkylation described previously, the chain can be elongated by transforming the nitrile group itself. For example, reduction of the nitrile to a primary amine, followed by a sequence of reactions such as diazotization and substitution with cyanide, could add an additional carbon atom. A more direct approach would involve reducing the nitrile to an aldehyde, which could then be subjected to a Wittig reaction or other olefination strategies to extend the carbon skeleton.

Chain Shortening: Strategies for shortening the butane chain typically involve oxidative cleavage or rearrangement reactions. For example, if a double bond were introduced into the chain (e.g., via α-bromination followed by elimination), ozonolysis could cleave the chain at the site of the double bond. Another potential route involves converting the nitrile to a carboxylic acid and then to an acyl azide via a Curtius rearrangement. This sequence would result in the loss of one carbon atom and the formation of an amine.

Intramolecular Cyclization Reactions and Annulations

The presence of the 2-bromophenyl group and the butanenitrile chain in the same molecule provides an ideal framework for intramolecular cyclization reactions, leading to the formation of new ring systems.

Formation of Cyclic Systems via Nitrile Reactivity

The nitrile group can directly participate in intramolecular cyclization reactions. One of the classic methods for forming a ring from a nitrile is the Thorpe-Ziegler reaction. wikipedia.orgchem-station.com This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoketone after hydrolysis. While this compound is not a dinitrile, if the terminal end of the butane chain were functionalized with another nitrile group, this reaction would be a viable pathway to a cyclic product.

More relevant to the existing structure are transition-metal-catalyzed cyclizations. The intramolecular Heck reaction is a powerful method for forming C-C bonds by coupling an aryl halide with an alkene tether. organicreactions.org Although this compound itself lacks the necessary alkene component for a standard Heck reaction, the introduction of a double bond into the butane chain would create a suitable precursor for palladium-catalyzed cyclization. This would involve an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by intramolecular migratory insertion of the alkene and subsequent β-hydride elimination to yield a cyclized product, such as a tetralin derivative. The regiochemical outcome (i.e., the size of the ring formed) would depend on the position of the double bond in the side chain.

Research on analogous compounds, such as 4-(2-bromophenyl)-2-butenoates, has demonstrated the feasibility of copper-cyanide-mediated cascade cyclizations to form substituted naphthalene derivatives. This highlights the propensity of the 4-(2-bromophenyl) scaffold to undergo intramolecular C-C bond formation.

| Cyclization Strategy | Key Reagents/Catalyst | Required Substrate Modification | Potential Product Class |

| Thorpe-Ziegler Reaction | Strong Base (e.g., NaH) | Addition of a second nitrile group | Cyclic α-cyanoketones |

| Intramolecular Heck Reaction | Pd(0) catalyst, Base | Introduction of a C=C bond in the chain | Tetralin or Dihydronaphthalene derivatives |

Oxidative Cyclization Pathways

Oxidative cyclization reactions involving the intramolecular formation of a new bond, often with the assistance of an oxidizing agent, represent a powerful tool in organic synthesis. In the context of substrates analogous to this compound, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, oxidative cyclization is a well-documented process. This transformation typically proceeds via a nucleophilic intramolecular cyclization followed by an oxidation step. For instance, the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, accompanied by oxidation with dimethyl sulfoxide (DMSO), leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles nih.govacs.org.

While direct examples of oxidative cyclization of this compound are not extensively reported, the general principles can be applied. The reaction would likely involve the formation of an organometallic intermediate via oxidative addition of a metal catalyst (e.g., palladium or copper) to the carbon-bromine bond. This intermediate could then be susceptible to intramolecular attack by a nucleophile, potentially generated from the butanenitrile chain. Subsequent oxidative steps would then lead to the final cyclized product. The specific reaction conditions and the nature of the catalyst would be crucial in determining the reaction's feasibility and outcome.

For related substrates, various oxidants have been explored. While strong oxidants like potassium permanganate or DDQ have been shown to cause decomposition of similar starting materials, milder conditions involving DMSO have proven more successful nih.govacs.org.

Table 1: Conditions for Oxidative Cyclization of Analogous 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile | KOH, DMSO | 2-(3-oxoindolin-2-ylidene)acetonitrile | Good | nih.govacs.org |

| 4-(2-aminophenyl)-4-oxo-2-(p-tolyl)butanenitrile | Typical procedure A | (E)-2-(3-Oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile | 90% | nih.gov |

| 4-(2-aminophenyl)-2-(2-fluorophenyl)-4-oxobutanenitrile | Typical procedure A | (E)-2-(2-Fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 83% | nih.gov |

Cascade and Tandem Cyclization Processes

Cascade and tandem reactions offer an efficient approach to molecular complexity from relatively simple starting materials in a single operation. A notable example that is highly relevant to this compound is the copper(I) cyanide (CuCN)-mediated one-pot cascade cyclization of 4-(2-bromophenyl)-2-butenoates. This process leads to the synthesis of substituted naphthalene amino esters nih.gov.

The proposed mechanism for this transformation involves several key steps:

Isomerization of the olefin.

Intramolecular C-C bond cyclization.

Aromatization to form the naphthalene core.

Deuterium labeling studies have provided evidence for this one-pot cascade mechanism nih.gov. Given the structural similarity between 4-(2-bromophenyl)-2-butenoates and this compound, it is plausible that the latter could undergo a similar copper-mediated cascade cyclization. The nitrile group could potentially participate in the reaction, leading to nitrogen-containing polycyclic aromatic compounds.

The efficiency of such cascade processes is often dependent on the catalyst and reaction conditions. Copper catalysts, in particular, have been shown to be versatile in promoting various cyclization reactions, including those involving aryl halides and nitriles nih.govorganic-chemistry.org.

Table 2: CuCN-Mediated Cascade Cyclization of 4-(2-Bromophenyl)-2-butenoates

| Substrate | Catalyst/Reagent | Product Type | Key Mechanistic Steps | Reference |

|---|---|---|---|---|

| 4-(2-bromophenyl)-2-butenoates | CuCN | Substituted naphthalene amino esters | Isomerization, Intramolecular C-C cyclization, Aromatization | nih.gov |

Anionic Cyclization Methodologies

Anionic cyclization relies on the generation of a carbanion or another anionic intermediate that subsequently undergoes an intramolecular nucleophilic attack to form a cyclic product. For this compound, the hydrogen atoms on the carbon adjacent to the nitrile group (the α-position) are acidic and can be deprotonated by a suitable base to form a resonance-stabilized carbanion.

This nucleophilic carbanion can then, in principle, attack the electrophilic carbon atom of the aryl bromide in an intramolecular fashion. This type of reaction would be an example of an intramolecular nucleophilic aromatic substitution (SNAr) or a related benzyne-mediated process, depending on the reaction conditions and the nature of the base.

While direct literature precedents for the anionic cyclization of this compound are scarce, base-catalyzed intramolecular cyclizations of related systems are known. For instance, the transition-metal-free base-catalyzed intramolecular cyclization of 2-ynylphenols using cesium carbonate (Cs₂CO₃) provides an efficient route to 2-substituted benzo[b]furans nih.gov. This demonstrates the feasibility of base-mediated intramolecular cyclizations onto an aromatic ring.

The success of an anionic cyclization of this compound would depend on several factors:

The choice of base: A strong, non-nucleophilic base would be required to deprotonate the α-carbon without competing side reactions.

Reaction temperature: This would influence the rate of carbanion formation and the subsequent cyclization.

Solvent: The solvent can affect the stability and reactivity of the anionic intermediate.

Potential products from such a cyclization could include substituted dihydronaphthalene or other fused bicyclic systems containing a nitrogen atom.

Table 3: Key Considerations for Anionic Cyclization of this compound

| Factor | Consideration | Potential Outcome |

|---|---|---|

| Base Selection | Strong, non-nucleophilic base (e.g., LDA, NaH) | Efficient generation of the α-carbanion |

| Reaction Temperature | Optimization required to balance reaction rate and stability | Formation of the desired cyclized product versus decomposition |

| Solvent Polarity | Aprotic solvents (e.g., THF, DMF) to stabilize the anion | Facilitation of the intramolecular nucleophilic attack |

Mechanistic Studies of Key Synthetic Transformations

Elucidation of Reaction Pathways for Nitrile Formation

The introduction of the nitrile (-C≡N) functional group is a cornerstone of organic synthesis. For a compound like 4-(2-Bromophenyl)butanenitrile, the nitrile group can be introduced via several mechanistic pathways.

One fundamental method is the nucleophilic substitution (Sₙ2) reaction, where a cyanide salt, such as sodium or potassium cyanide, displaces a leaving group (e.g., a halide) from an appropriate alkyl precursor. chemistrysteps.comyoutube.com In this context, 1-bromo-4-(2-bromophenyl)butane would react with a cyanide ion. The reaction proceeds via a backside attack on the carbon atom bonded to the leaving group, leading to an inversion of stereochemistry if the carbon were a chiral center. chemistrysteps.comlibretexts.org

However, a more common and modern approach for aryl nitriles involves transition metal catalysis. mdpi.com Palladium-catalyzed cyanation of aryl halides is a highly efficient method for forming the Ar-CN bond. rsc.orgresearchgate.net This pathway is particularly relevant for synthesizing this compound from a precursor like 1-bromo-2-(4-halobutyl)benzene. The reaction typically uses a palladium catalyst and a cyanide source, which can range from toxic simple salts like KCN to safer alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). researchgate.netnih.govacs.org The use of K₄[Fe(CN)₆] is advantageous as it is non-toxic and can provide all six cyanide ions for the reaction. acs.org

Investigation of Transition Metal-Catalyzed Mechanisms

Transition metal-catalyzed reactions, particularly those employing palladium, have revolutionized the synthesis of aryl nitriles. rsc.orgresearchgate.net These methods offer high functional group tolerance and proceed under relatively mild conditions compared to traditional methods. nih.gov The catalytic cycle for the palladium-catalyzed cyanation of an aryl halide, such as a 2-bromophenyl derivative, is a well-studied process involving several key steps.

Oxidative Addition and Reductive Elimination Steps

The catalytic cycle is generally accepted to begin with a low-valent palladium(0) complex. libretexts.orgnih.gov

Oxidative Addition: The first and often rate-determining step is the oxidative addition of the aryl halide (Ar-X, in this case, the 2-bromophenyl derivative) to the electron-rich Pd(0) center. libretexts.orgyoutube.com This reaction involves the cleavage of the carbon-halogen (C-Br) bond and the formation of two new bonds to the metal center, resulting in a square planar Pd(II) intermediate (Ar-Pd(II)-X). libretexts.orglibretexts.org During this process, the coordination number, valence electron count, and the formal oxidation state of the palladium metal all increase by two. libretexts.orgyoutube.com This step is favored by electron-rich metal centers. youtube.com For polarized substrates like aryl halides, this addition can proceed through a non-concerted, Sₙ2-like mechanism. libretexts.org

Reductive Elimination: Following the oxidative addition and a subsequent transmetalation or ligand exchange step where the cyanide ion replaces the halide on the palladium center, the final key step is reductive elimination. libretexts.org In this step, the aryl group and the cyanide ligand, which must be in a cis orientation to each other, couple to form the aryl nitrile product (Ar-CN). libretexts.org This process is the reverse of oxidative addition; the oxidation state of the palladium center decreases by two, returning it to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com Reductive elimination is typically favored for electron-poor metal centers. youtube.com

Oxidative addition of Ar-Br to Pd(0) to form a Pd(II) complex.

Exchange of the bromide ligand with a cyanide ion from the cyanide source.

Reductive elimination of Ar-CN from the Pd(II) complex to regenerate the Pd(0) catalyst.

Ligand Effects on Catalytic Cycles

Ligands play a critical role in stabilizing the metal center and modulating its reactivity throughout the catalytic cycle. In palladium-catalyzed cyanation, phosphine (B1218219) ligands are commonly employed to enhance catalytic activity and stability. acs.org Bulky, electron-rich phosphine ligands can promote the oxidative addition step and influence the rate of reductive elimination.

Studies have shown that ligands such as XPhos, t-BuXPhos, and dppf are highly effective. rsc.orgnih.gov For instance, catalysts based on the XPhos ligand have demonstrated superior yields in the cyanation of aryl chlorides. nih.gov The choice of ligand can be crucial, especially for challenging substrates like electron-rich or sterically hindered aryl halides. researchgate.netnih.gov In some cases, the use of specific ligands allows the reaction to proceed at lower temperatures and with lower catalyst loadings. nih.gov

Conversely, practical, ligand-free methods have also been developed, particularly for aryl bromides. acs.orgorganic-chemistry.org In these systems, the solvent, such as dimethylacetamide (DMAC), may play a role in stabilizing the catalytic species. organic-chemistry.org While effective for many substrates, ligand-free systems may not be as efficient for less reactive aryl chlorides. rsc.org

Table 1: Effect of Different Ligands on Palladium-Catalyzed Cyanation of Aryl Halides

| Ligand | Typical Substrate | Key Observation | Reference |

|---|---|---|---|

| XPhos | Aryl Chlorides | Provided superior yields compared to other common ligands like tBuXPhos and dppf. | nih.gov |

| t-BuXPhos | Aryl Halides | Effective ligand, often used for palladacycle precatalysts. | rsc.org |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Aryl Chlorides | Used in an efficient system with Zn(CN)₂ for both electron-rich and electron-deficient aryl chlorides. | researchgate.net |

| None (Ligand-Free) | Aryl Bromides | Practical method using Pd(OAc)₂ and K₄[Fe(CN)₆] in DMAC, achieving high turnover numbers. | acs.orgorganic-chemistry.org |

Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates in a catalytic cycle are challenging due to their high reactivity and short lifetimes. nih.gov However, their existence is inferred from mechanistic studies, kinetic data, and computational analysis. In the palladium-catalyzed synthesis of this compound, the key reactive intermediates are organopalladium species. nih.gov

The primary intermediate is the Pd(II) species formed after the oxidative addition of the C-Br bond to the Pd(0) catalyst. libretexts.orgnih.gov This intermediate, [Ar-Pd(II)-Br(L)₂], is a 16-electron square planar complex. Following a ligand exchange with the cyanide source, a cyanopalladium(II) complex, [Ar-Pd(II)-CN(L)₂], is formed. This species is poised for the crucial reductive elimination step. The stability and reactivity of these intermediates are heavily influenced by the nature of the ligands (L) and the electronic properties of the aryl group (Ar). nih.gov

In nitrile formation pathways that proceed via substitution reactions, intermediates such as imidic acids can be formed, particularly during the hydrolysis of nitriles to amides, which is the reverse process. chemistrysteps.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insight into reaction mechanisms by determining how reaction rates are affected by the concentration of reactants, catalysts, and other conditions. For the palladium-catalyzed cyanation of aryl halides, studies have shown that the reaction rate is influenced by several factors.

Temperature: Higher temperatures generally increase the reaction rate. Cyanation of aryl chlorides often requires temperatures of 100-140 °C. researchgate.netnih.gov However, with highly active catalysts, reactions can proceed efficiently at lower temperatures, for example, 100 °C for some aryl bromides. acs.org

Solvent: Polar aprotic solvents like DMAC or DMF are commonly used and can accelerate the reaction. rsc.orgorganic-chemistry.org The use of DMAC has been shown to lead to faster and more robust reactions in ligand-free systems. organic-chemistry.org

Catalyst Loading: While higher catalyst loading can increase the rate, modern protocols aim for very low loadings (e.g., 0.1 mol %) to ensure efficiency and cost-effectiveness. acs.orgorganic-chemistry.org

Substrate Electronics: The electronic nature of the aryl halide can impact the rate. Electron-withdrawing groups on the aryl ring can sometimes facilitate the oxidative addition step, while electron-donating groups may slow it down. However, some modern catalytic systems show broad substrate scope with little influence from electronic effects. rsc.orgnih.gov Hartwig demonstrated that the reductive elimination step to form the aryl nitrile can be slower for electron-deficient aryl groups. nih.gov

Table 2: Influence of Reaction Conditions on Cyanation of Aryl Bromides

| Substrate | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Trifluoromethyl-bromobenzene | 0.1 | 120 | < 5 | >90 | acs.org |

| 4-Trifluoromethyl-bromobenzene | 0.1 | 100 | 3 | >99 (conversion) | acs.org |

| p-Bromotoluene | 0.1 | 120 | 5 | >90 | acs.org |

| 3-Bromochlorobenzene | 0.1 | 120 | 1.5 | >98 (conversion) | acs.org |

Stereochemical Aspects of Mechanistic Control

Stereochemical control is a critical consideration in syntheses that involve the formation or modification of chiral centers. For the synthesis of this compound itself, the target molecule is achiral, so there are no stereocenters to control.

However, the principles of stereochemistry are relevant to the general synthetic methods used:

If the nitrile were introduced via an Sₙ2 reaction on a chiral precursor, such as (R)- or (S)-1-bromo-4-(2-bromophenyl)butane where the chirality is at the carbon bearing the leaving group, the reaction would proceed with a predictable inversion of configuration. chemistrysteps.com

In the context of transition metal-catalyzed reactions, stereocontrol becomes paramount when creating chiral products. While the palladium-catalyzed cyanation occurs at an achiral sp²-hybridized carbon of the phenyl ring, other types of catalytic reactions can be designed to be highly stereoselective. For instance, asymmetric reactions using chiral ligands can induce enantioselectivity. organic-chemistry.orgnih.gov

For the specific case of forming the C-CN bond on the aromatic ring of this compound, no new stereocenter is generated, making this aspect of mechanistic control less critical than for other targets.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. youtube.com These calculations provide information about the distribution of electrons, which in turn dictates the molecule's stability, reactivity, and spectroscopic properties. nih.gov DFT methods balance computational cost and accuracy, making them a popular choice for studying medium to large-sized organic molecules. rsc.org

For 4-(2-Bromophenyl)butanenitrile, DFT calculations would typically be performed to optimize the molecular geometry and compute various electronic descriptors. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally indicates higher reactivity.

In a study on 2-bromo-5-fluorobenzaldehyde, DFT calculations with the B3LYP functional and 6-311G* basis set were used to determine the energies of different conformers and simulate their vibrational spectra. nih.gov For this compound, similar calculations would reveal the influence of the bromo and cyano groups on the electronic properties of the phenyl ring and the attached butyl chain.

Table 1: Illustrative Electronic Properties of an Analogous Brominated Aromatic Compound (para-substituted biphenyl (B1667301) radical anion) Calculated by DFT

| Property | Value |

| Highest Occupied Molecular Orbital (HOMO) Energy | -5.82 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -2.07 eV |

| HOMO-LUMO Gap (ΔE) | 3.75 eV |

| Ionization Potential | 5.82 eV |

| Electron Affinity | 2.07 eV |

Note: This data is for an illustrative analogous compound, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, and is intended to show the type of results obtained from DFT calculations. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The butane-nitrile chain in this compound allows for considerable conformational flexibility. Conformational analysis is therefore essential to identify the most stable three-dimensional arrangements of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. researchgate.net By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformers under specific conditions (e.g., in a particular solvent). nih.govcapes.gov.br For flexible molecules, understanding the preferred conformation is critical as it can significantly influence reactivity and intermolecular interactions.

A key concept in the conformational analysis of aliphatic chains attached to cyclic systems is the understanding of steric interactions. For instance, in substituted cyclohexanes, 1,3-diaxial interactions can lead to significant steric strain, causing substituents to preferentially occupy equatorial positions. libretexts.orgquimicaorganica.orgpressbooks.pub While this compound does not have a cyclohexane (B81311) ring, similar steric clashes between the butyl chain and the ortho-bromo substituent on the phenyl ring would be expected to influence its preferred conformation. The energy difference between conformers can be quantified; for example, the equatorial conformer of methylcyclohexane (B89554) is more stable than the axial conformer by about 7.6 kJ/mol due to the avoidance of 1,3-diaxial interactions. pressbooks.pub

Table 2: Illustrative Conformational Energy Differences in a Substituted Cyclohexane

| Conformer | Relative Energy (kJ/mol) | Population at 25°C (%) |

| Equatorial Methylcyclohexane | 0 | ~95 |

| Axial Methylcyclohexane | 7.6 | ~5 |

Note: This table illustrates the concept of conformational energy differences using methylcyclohexane as a well-studied example. pressbooks.pub A similar approach would be used to determine the stable conformers of this compound.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods are invaluable for predicting the reactivity and selectivity of organic molecules in various reactions. By analyzing the electronic structure and steric factors, it is possible to identify the most likely sites for electrophilic or nucleophilic attack.

For this compound, the bromine atom on the aromatic ring is a potential site for cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net DFT calculations can be used to model the transition states of such reactions, providing insights into the reaction barriers and thus the feasibility and expected yield of the reaction. The electronic properties, such as the HOMO and LUMO energies of the reactants, play a significant role in determining the outcome of these reactions.

In a study on the Suzuki cross-coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, DFT calculations were used to analyze the reactivity of various derivatives. researchgate.net The compound with the highest HOMO energy was predicted to be the most reactive in electrophilic reactions. researchgate.net Similar computational screening could be applied to predict the reactivity of this compound in various synthetic transformations.

Computational Elucidation of Reaction Mechanisms

Beyond predicting reactivity, computational chemistry can provide a detailed step-by-step understanding of reaction mechanisms. This involves identifying all intermediates and transition states along a reaction pathway and calculating their energies.

A key reaction for the synthesis of nitriles is the palladium-catalyzed cyanation of aryl halides. nih.govrsc.org Mechanistic studies have shown that the catalytic cycle can be complex and susceptible to catalyst deactivation by cyanide ions. nih.gov Computational modeling can help to unravel these complexities by visualizing the structures of the catalytic intermediates and calculating the energy profile of the entire catalytic cycle.

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

The utility of 4-(2-Bromophenyl)butanenitrile as a versatile building block stems from the distinct reactivity of its two primary functional groups: the bromo-substituted phenyl ring and the terminal nitrile group. The bromoarene moiety is a classical handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings can be employed to introduce new alkyl, alkenyl, aryl, or alkynyl substituents at the ortho position of the phenyl ring. This allows for the elaboration of the aromatic core, leading to the construction of intricate polycyclic or highly substituted aromatic systems.

Simultaneously, the nitrile group serves as a valuable synthetic equivalent for several other functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility allows for the introduction of a wide array of functionalities at the terminus of the butane (B89635) chain. The four-carbon chain itself provides conformational flexibility and acts as a spacer between the reactive aromatic ring and the nitrile group, which can be crucial in the design of molecules with specific spatial arrangements of functional groups.

The strategic combination of these reactive sites makes this compound a valuable starting material for the synthesis of complex molecules that might otherwise require more convoluted synthetic routes.

Precursors for Polycyclic and Heterocyclic Ring Systems

A significant application of this compound and its derivatives is in the synthesis of polycyclic and heterocyclic ring systems. The ortho-bromo substituent is particularly well-suited for intramolecular cyclization reactions, where the butane chain, or a derivative thereof, acts as the tether that forms a new ring fused to the existing phenyl ring.

For instance, after conversion of the nitrile group to a suitable nucleophile (e.g., an amine or a carbanion), an intramolecular nucleophilic aromatic substitution or a transition-metal-catalyzed cyclization can be initiated. This can lead to the formation of various fused ring systems, such as tetrahydroquinolines or other nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and biologically active compounds.

The following table summarizes some examples of heterocyclic systems synthesized from related bromophenyl precursors, illustrating the potential synthetic pathways for this compound.

| Precursor Moiety | Heterocyclic System Formed | Reaction Type |

| Bromoacetophenone | Thiazole (B1198619) | Cyclocondensation |

| Bromoacetophenone | Quinoline | Pfitzinger Reaction |

| 2'-Aminochalcone (derived from brominated precursors) | Indolinone | Intramolecular Cyclization |

Role in the Synthesis of Functionally Differentiated Molecules

The synthesis of functionally differentiated molecules, which contain multiple, distinct functional groups that can be selectively addressed in subsequent reactions, is a key challenge in organic synthesis. This compound is an excellent starting point for such molecules due to the orthogonal reactivity of its bromo and nitrile functionalities.

The bromine atom on the aromatic ring is typically reactive under transition-metal catalysis (e.g., palladium- or copper-catalyzed reactions), while the nitrile group is generally inert to these conditions. Conversely, the nitrile group is susceptible to hydrolysis, reduction, or addition of organometallic reagents under conditions that may leave the bromoarene moiety untouched. This differential reactivity allows for a stepwise functionalization of the molecule.

For example, one could first perform a Suzuki coupling on the bromo-group to introduce a new aryl substituent, and then in a subsequent step, reduce the nitrile to an amine. This would result in a molecule with a biaryl core and a primary amine, a common scaffold in medicinal chemistry. Alternatively, the nitrile could be hydrolyzed to a carboxylic acid, followed by an intramolecular cyclization via the bromo-group to form a lactam fused to the aromatic ring. The ability to perform these transformations in a controlled sequence is a hallmark of a valuable building block for the synthesis of functionally differentiated molecules.

The table below outlines potential selective transformations of the functional groups in this compound.

| Functional Group | Reagents/Conditions | Resulting Functional Group |

| Bromoarene | Pd catalyst, boronic acid (Suzuki) | Aryl |

| Bromoarene | Pd catalyst, alkene (Heck) | Alkenyl |

| Bromoarene | Cu catalyst, amine (Buchwald-Hartwig) | Arylamine |

| Nitrile | H3O+, heat | Carboxylic acid |

| Nitrile | LiAlH4 or H2/catalyst | Primary amine |

| Nitrile | Grignard reagent, then H3O+ | Ketone |

Strategies for Stereoselective and Enantioselective Synthesis

While this compound itself is achiral, its derivatives can possess one or more stereocenters, and the development of stereoselective and enantioselective syntheses of these derivatives is an important area of research. Strategies for introducing chirality can focus on either the creation of a stereocenter on the butane chain or the generation of axial chirality in derivatives with restricted rotation.

For the introduction of a stereocenter on the alkyl chain, several approaches can be envisioned. One common method is the asymmetric reduction of a ketone precursor. For example, if the butanenitrile was synthesized from a corresponding γ-keto nitrile, the ketone could be reduced using a chiral reducing agent, such as a borane (B79455) with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to yield a chiral alcohol with high enantioselectivity.

Another strategy would involve the asymmetric alkylation of a precursor. For instance, a shorter chain nitrile could be deprotonated to form a nucleophile, which could then react with a chiral electrophile, or the alkylation could be performed in the presence of a chiral phase-transfer catalyst to induce enantioselectivity.

Furthermore, enantioselective conjugate addition reactions are a powerful tool for creating stereocenters. A Michael addition of a nucleophile to an α,β-unsaturated nitrile precursor in the presence of a chiral catalyst could establish a stereocenter at the β- or γ-position of the nitrile. While specific examples for this compound are not extensively documented, these general strategies represent the state-of-the-art in asymmetric synthesis and are applicable to the preparation of chiral derivatives of this compound.

The table below lists some general strategies for the stereoselective synthesis of chiral nitriles and related compounds.

| Asymmetric Method | Precursor Type | Potential Chiral Product |

| Asymmetric Reduction | γ-Keto nitrile | Chiral γ-hydroxy nitrile |

| Asymmetric Alkylation | α-Carbanion of a nitrile | Chiral α-substituted nitrile |

| Asymmetric Conjugate Addition | α,β-Unsaturated nitrile | Chiral β-substituted nitrile |

Advanced Analytical Methodologies in Chemical Research

Spectroscopic Techniques for Mechanistic Elucidation (e.g., in situ NMR, time-resolved IR)

In situ Nuclear Magnetic Resonance (NMR)

In situ NMR spectroscopy allows for the real-time observation of a chemical reaction within the NMR tube. By acquiring spectra at regular intervals, chemists can track the disappearance of reactant signals and the concurrent appearance of product signals. For the synthesis of 4-(2-Bromophenyl)butanenitrile, for instance, in a reaction involving the alkylation of 2-bromophenylacetonitrile, in situ ¹H NMR could monitor the deprotonation of the starting material and the subsequent alkylation, providing kinetic data. Similarly, ¹³C NMR would show the appearance of the characteristic nitrile carbon signal and the shifts in the aromatic and aliphatic carbons as the transformation proceeds.

Table 1: Hypothetical In Situ NMR Monitoring of a Reaction Forming this compound

| Nucleus | Key Signal Monitored | Starting Material (Hypothetical) | Product: this compound | Observation Over Time |

| ¹H NMR | Benzylic Protons | ~3.7 ppm (singlet) | Not applicable | Signal at 3.7 ppm decreases. |

| ¹H NMR | Aliphatic Protons | Not applicable | ~2.0-3.0 ppm (multiplets) | New multiplets appear and grow in intensity. |

| ¹³C NMR | Nitrile Carbon (C≡N) | ~118 ppm | ~119 ppm | Signal shifts slightly and its intensity relative to an internal standard increases. |

| ¹³C NMR | C-Br Carbon | ~123 ppm | ~123 ppm | Signal remains, confirming the bromine is retained in the product structure. |

Time-Resolved Infrared (TRIR) Spectroscopy

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the dynamics of chemical reactions, particularly those involving functional groups with strong, distinct IR absorptions, such as the nitrile (C≡N) group. rsc.orgunipr.it The C≡N stretching vibration, typically found in the 2200-2300 cm⁻¹ region of the IR spectrum, is highly sensitive to the local electronic environment. acs.org TRIR can be used to probe photoinitiated or rapidly mixed reactions on timescales from nanoseconds to milliseconds. unipr.itnih.govacs.org By monitoring changes in the position, intensity, and lineshape of the nitrile band, researchers can gain insight into the formation of excited states, radical ions, or other transient intermediates during a reaction involving this compound. rsc.org For example, in a hypothetical electron-transfer reaction, the C≡N frequency would shift upon formation of a radical anion, allowing its formation and decay to be tracked in real time.

Chromatographic Methods for Reaction Monitoring and Purification (e.g., GC, HPLC)

Chromatography is the cornerstone of chemical analysis for separating components of a mixture, monitoring reaction progress, and purifying products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis and purification of moderately polar, non-volatile compounds like this compound. sielc.com Reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is the most common mode. sielc.com It can be used to monitor the progress of a synthesis by taking small aliquots from the reaction mixture over time and analyzing the relative concentrations of starting materials, intermediates, and the final product. For purification, preparative HPLC can be employed to isolate the target compound from unreacted starting materials and byproducts with high purity. chem17.com The presence of the bromophenyl group provides strong UV absorbance, making UV detection a highly effective and sensitive method for this compound.

Table 2: Example HPLC Method for Analysis of this compound

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 10 µL |

| Typical Retention Time | Dependent on exact conditions, but expected to be well-retained. |

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 224.10 g/mol , is sufficiently volatile for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. bldpharm.commdpi.com GC is an excellent tool for assessing the purity of a synthesized batch, capable of detecting and quantifying even minor impurities that might be present. The choice of a capillary column with an appropriate stationary phase (e.g., a mid-polarity phase like 5% phenyl polysiloxane) would be crucial for achieving good separation from structurally similar isomers or byproducts.

Derivatization Strategies for Enhanced Analytical Resolution and Detection

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical method. libretexts.org This can be done to increase volatility for GC, improve separation, or enhance detector response. researchgate.net

While this compound can be analyzed directly, its nitrile functional group can be chemically transformed to introduce functionalities that may be easier to detect at trace levels or that exhibit improved chromatographic behavior.

Reduction to an Amine for Enhanced Detection : The nitrile group can be reduced to a primary amine (4-(2-bromophenyl)butan-1-amine) using reagents like lithium aluminum hydride. libretexts.org This resulting amine is highly amenable to derivatization with fluorescent tags such as dansyl chloride or fluorescamine. This strategy dramatically lowers the limit of detection when using a fluorescence detector in HPLC, which is invaluable for trace analysis in complex matrices.

Hydrolysis to a Carboxylic Acid for GC Analysis : The nitrile can be hydrolyzed under acidic or basic conditions to form 4-(2-bromophenyl)butanoic acid. libretexts.org While the carboxylic acid itself is less volatile, it can be easily converted into a more volatile ester (e.g., a methyl or ethyl ester) through reaction with an alcohol or converted to a silyl (B83357) ester via silylation. libretexts.org This derivatization makes the analyte more suitable for GC analysis, often resulting in sharper peaks and better resolution.

Table 3: Derivatization Strategies for this compound Analysis

| Original Analyte | Reaction | Derivative | Analytical Advantage | Technique |

| This compound | Reduction (e.g., with LiAlH₄) followed by reaction with Dansyl Chloride | Dansylated 4-(2-bromophenyl)butan-1-amine | Greatly enhanced sensitivity via fluorescence detection. | HPLC-Fluorescence |

| This compound | Acid/Base Hydrolysis followed by Esterification (e.g., with MeOH/H⁺) | Methyl 4-(2-bromophenyl)butanoate | Increased volatility and improved peak shape. | GC-MS |

Mass Spectrometry in Elucidating Reaction Pathways and Intermediates

Mass spectrometry (MS) is an indispensable tool for identifying reactive intermediates and elucidating complex reaction pathways. nih.govrsc.org Its high sensitivity allows for the detection of low-concentration species that are often key to understanding a mechanism. rsc.org

Electrospray Ionization (ESI-MS)

For reactions conducted in solution, ESI-MS can gently transfer ions from the condensed phase to the gas phase for detection. nih.gov This technique is ideal for identifying charged intermediates in catalytic cycles or organometallic reactions. nih.govrsc.org If the synthesis or a subsequent reaction of this compound involves charged species, in situ monitoring with ESI-MS could provide direct evidence for their existence.

Fragmentation Analysis and Isotopic Patterns

In both GC-MS (using electron ionization) and ESI-MS/MS, the fragmentation pattern of the molecular ion provides a structural fingerprint. youtube.com A key feature in the mass spectrum of this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. nih.gov This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any fragment containing the bromine atom, making them easily identifiable in a complex spectrum. nih.gov By analyzing these fragments, one can piece together the structure of the parent molecule and identify intermediates in a reaction pathway by tracking the bromophenyl moiety.

Table 4: Hypothetical Mass Spectrometry Fragmentation of this compound

| Ion Description | Proposed Structure / Formula | Expected m/z (for ⁷⁹Br / ⁸¹Br) | Key Information |

| Molecular Ion [M]⁺• | [C₁₀H₁₀BrN]⁺• | 223 / 225 | Confirms molecular weight and presence of one bromine atom. |

| Loss of Propylnitrile | [C₆H₄Br]⁺ | 155 / 157 | Indicates a fragment corresponding to the bromophenyl ring. |

| Benzylic Cleavage | [C₇H₆Br]⁺ | 169 / 171 | Represents a stable tropylium-like ion if rearrangement occurs. |

| Loss of Br• | [C₁₀H₁₀N]⁺ | 144 | Confirms the mass of the organic backbone without bromine. |

By combining these advanced analytical methods, researchers can achieve a profound understanding of the chemistry of this compound, from its synthesis and purification to its reactivity and the intricate mechanisms that govern its transformations.

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes

The development of new and improved methods for the synthesis of 4-(2-Bromophenyl)butanenitrile is a primary area for future research. While classical methods may be employed, the focus will be on developing routes that are not only high-yielding but also adhere to the principles of modern, sustainable chemistry.